Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate
Overview
Description
Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate is a complex organic compound that belongs to the class of tetrazoles and phthalazines. This compound is characterized by its unique structure, which includes a tetrazole ring fused with a phthalazine ring, and an amidophosphate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate typically involves the reaction of tetrazole derivatives with phthalazine derivatives under specific conditions. One common method involves the use of diethyl phosphoramidate as a starting material, which undergoes a series of reactions including cyclization and condensation to form the desired compound. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
The reactions of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Solvents like ethanol, methanol, and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized tetrazole-phthalazine derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with various functional groups.
Scientific Research Applications
Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Diethyl tetrazolo[5,1-a]phthalazin-6-ylamidophosphate can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring structure and exhibit similar chemical reactivity and biological activities.
Phthalazine derivatives: These compounds contain the phthalazine ring and are known for their pharmacological properties.
Amidophosphate compounds: These compounds feature the amidophosphate group and are used in various chemical and biological applications.
The uniqueness of Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate lies in its combination of these functional groups, which imparts distinct properties and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-diethoxyphosphoryltetrazolo[5,1-a]phthalazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N6O3P/c1-3-20-22(19,21-4-2)15-11-9-7-5-6-8-10(9)12-13-16-17-18(12)14-11/h5-8H,3-4H2,1-2H3,(H,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFXNKXZNIJNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1=NN2C(=NN=N2)C3=CC=CC=C31)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N6O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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